Prazosin hydrochloride Prazosin hydrochloride Prazosin hydrochloride is a hydrochloride. It contains a prazosin.
See also: Prazosin Hydrochloride (preferred); Prazosin (has active moiety); Polythiazide; prazosin hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 19237-84-4
VCID: VC20742813
InChI: InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl
Molecular Formula: C19H22ClN5O4
Molecular Weight: 419.9 g/mol

Prazosin hydrochloride

CAS No.: 19237-84-4

Cat. No.: VC20742813

Molecular Formula: C19H22ClN5O4

Molecular Weight: 419.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Prazosin hydrochloride - 19237-84-4

CAS No. 19237-84-4
Molecular Formula C19H22ClN5O4
Molecular Weight 419.9 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride
Standard InChI InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H
Standard InChI Key WFXFYZULCQKPIP-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl
Canonical SMILES [H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-]
Appearance Solid powder
Colorform White to tan powder
Melting Point Crystals. MP: 278-280 °C /Prazosin/

Chemical Structure and Properties

Prazosin hydrochloride is the hydrochloride salt of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl) piperazine with the molecular formula C₁₉H₂₁N₅O₄·HCl and a molecular weight of 419.87 . It represents the first compound in a novel chemical class of antihypertensives based on quinazoline derivatives . The structure features a quinazoline core with dimethoxy and amino substituents, linked to a piperazine ring that bears a furoyl group.

Physical and Chemical Characteristics

Prazosin hydrochloride appears as a white to slightly yellowish crystalline powder . It exhibits slight solubility in water and isotonic saline . The compound has a melting point of approximately 264°C, at which point decomposition occurs . The pKa value has been determined to be 6.5, which influences its ionization behavior in physiological environments .

Spectroscopic Properties

The compound demonstrates characteristic spectroscopic profiles that enable its identification and quantification. In aqueous acidic conditions, prazosin hydrochloride exhibits absorption maxima at 247 nm (E1% = 1470) and 331 nm (E1% = 281) . Under alkaline conditions, these values shift to 252 nm (E1% = 1642) and 345 nm (E1% = 150) . Its fluorescence properties in acidic media show excitation at 330-335 nm with emission at 390-415 nm, providing a basis for sensitive analytical detection .

Table 1: Spectroscopic Properties of Prazosin Hydrochloride

ParameterConditionValue
UV AbsorptionAqueous acid, 247 nmE1% = 1470
UV AbsorptionAqueous acid, 331 nmE1% = 281
UV AbsorptionAqueous alkali, 252 nmE1% = 1642
UV AbsorptionAqueous alkali, 345 nmE1% = 150
FluorescenceAcid mediaExcitation: 330-335 nm; Emission: 390-415 nm
Molar Absorptivity246.8-248 nmEmM = 57.35
Molar Absorptivity329.5-330 nmEmM = 11.35

Pharmacological Profile

Prazosin hydrochloride exerts its therapeutic effects through specific interactions with adrenergic receptors, resulting in hemodynamic changes that benefit patients with hypertension and other conditions.

Mechanism of Action

The primary mechanism of action involves selective antagonism of postsynaptic alpha-1 adrenergic receptors . By inhibiting these receptors, prazosin blocks the vasoconstricting effects of endogenous catecholamines (epinephrine and norepinephrine) on blood vessels . This blockade occurs predominantly at the level of resistance vessels (arterioles), leading to vasodilation and reduced peripheral vascular resistance .

While initially thought to directly relax vascular smooth muscle, more recent animal studies suggest that the vasodilator effect is primarily mediated through blockade of postsynaptic alpha-adrenoceptors . This selective antagonism differentiates prazosin from conventional alpha-blockers, as its antihypertensive action typically occurs without inducing reflex tachycardia .

Receptor Targets and Selectivity

Prazosin demonstrates high affinity for multiple subtypes of alpha-1 adrenergic receptors. It acts as an antagonist at alpha-1A, alpha-1B, and alpha-1D receptor subtypes in humans . Additionally, it exhibits binding affinity for alpha-2A and alpha-2B adrenergic receptors, though with lower potency than for the alpha-1 subtypes .

Table 2: Receptor Targets of Prazosin Hydrochloride

Target ReceptorActionOrganism
Alpha-1A adrenergic receptorAntagonistHumans
Alpha-1B adrenergic receptorAntagonistHumans
Alpha-1D adrenergic receptorAntagonistHumans
Alpha-2A adrenergic receptorBinderHumans
Alpha-2B adrenergic receptorBinderHumans
Voltage-gated inwardly rectifying potassium channel KCNH2InhibitorHumans
ParameterValue
Time to peak plasma concentration~3 hours
Plasma protein binding97% (80-90% to albumin)
Volume of distribution~0.6 L/kg
Elimination half-life2-3 hours
Primary route of eliminationBiliary/fecal
MetabolismHepatic demethylation and conjugation

Clinical Applications

Prazosin hydrochloride has established therapeutic roles in multiple clinical conditions, with expanding applications emerging from ongoing research.

Benign Prostatic Hyperplasia

Clinical studies have demonstrated beneficial effects of prazosin hydrochloride in managing lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) . The mechanism involves relaxation of prostatic smooth muscle through alpha-1 adrenergic blockade.

In a 4-week study involving 40 patients with BPH, administration of prazosin at dosages of 1.5-4.5 mg/day resulted in significant improvements in urinary parameters . These included reduced frequency of nighttime and 24-hour urination, shortened time to initiation of urination, and decreased duration from start to finish of urination . Objective measurements of urine flow rates also showed significant improvement, with effects correlating positively with dosage levels .

Post-Traumatic Stress Disorder

Recent studies have investigated the potential benefits of prazosin hydrochloride in controlling symptoms of post-traumatic stress disorder (PTSD), particularly associated nightmares . This application stems from the understanding that adrenergic hyperactivity contributes to PTSD symptoms, and alpha-1 receptor blockade may mitigate these effects. Research in this area continues to evolve, representing a promising expansion of prazosin's therapeutic applications.

Clinical Studies and Research Findings

Multiple clinical investigations have characterized the hemodynamic effects, symptom relief, and safety profile of prazosin hydrochloride across different patient populations.

Effects on Urological Symptoms

Clinical research on prazosin's effects in BPH patients revealed substantial improvements in urinary parameters. The study of 40 patients demonstrated dose-dependent improvements, with higher doses (within the 1.5-4.5 mg/day range) producing more pronounced effects .

Table 4: Clinical Outcomes in BPH Patients Treated with Prazosin Hydrochloride

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator